molecular formula C7H12N2O2 B11730844 Methyl (2-cyanoethyl)-D-alaninate

Methyl (2-cyanoethyl)-D-alaninate

Cat. No.: B11730844
M. Wt: 156.18 g/mol
InChI Key: FXYBNKHRGLRMMP-ZCFIWIBFSA-N
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Description

Methyl (2-cyanoethyl)-D-alaninate is an organic compound that belongs to the class of alanine derivatives It is characterized by the presence of a cyanoethyl group attached to the alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-cyanoethyl)-D-alaninate typically involves the esterification of D-alanine with methyl (2-cyanoethyl) alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Commonly used acids include sulfuric acid or hydrochloric acid. The reaction mixture is heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of catalysts, such as p-toluenesulfonic acid, can also enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-cyanoethyl)-D-alaninate can undergo various chemical reactions, including:

    Oxidation: The cyanoethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Oxidation: Formation of 2-cyanoethyl-D-alanine.

    Reduction: Formation of 2-aminoethyl-D-alaninate.

    Substitution: Formation of D-alanine and methanol.

Scientific Research Applications

Methyl (2-cyanoethyl)-D-alaninate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (2-cyanoethyl)-D-alaninate involves its interaction with specific molecular targets, such as enzymes. The cyanoethyl group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction can disrupt normal enzyme function and affect various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2-cyanoethyl)-L-alaninate: Similar structure but with the L-alanine moiety.

    Ethyl (2-cyanoethyl)-D-alaninate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl (2-cyanoethyl)-D-serinate: Similar structure but with a serine moiety instead of alanine.

Uniqueness

Methyl (2-cyanoethyl)-D-alaninate is unique due to its specific stereochemistry (D-alanine) and the presence of the cyanoethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

methyl (2R)-2-(2-cyanoethylamino)propanoate

InChI

InChI=1S/C7H12N2O2/c1-6(7(10)11-2)9-5-3-4-8/h6,9H,3,5H2,1-2H3/t6-/m1/s1

InChI Key

FXYBNKHRGLRMMP-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C(=O)OC)NCCC#N

Canonical SMILES

CC(C(=O)OC)NCCC#N

Origin of Product

United States

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